molecular formula C12H12ClNO3 B8591955 5-chloro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B8591955
M. Wt: 253.68 g/mol
InChI Key: IAOSAZNAAOHGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

5-chloro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H12ClNO3/c1-7-9-6-8(13)4-5-10(9)17-11(7)12(15)14(2)16-3/h4-6H,1-3H3

InChI Key

IAOSAZNAAOHGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (50 mL) of 1-(5-chloro-2-hydroxyphenyl)ethanone (5.00 g) in tetrahydrofuran were added potassium carbonate (8.10 g), sodium iodide (8.78 g) and 2-chloro-N-methoxy-N-methylacetamide (4.43 g), and the mixture was stirred overnight with heating under reflux. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a white solid. To a solution (50 mL) of the obtained solid in N,N-dimethylformamide was added 1,8-diazabicyclo[5.4.0]undec-7-ene (4.38 mL), and the mixture was stirred at 120° C. for 2 hr. The reaction mixture was cooled to room temperature, 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30% ethyl acetate/hexane) to give the title object compound (2.15 g, 29%) as a brown solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.